Cas no 1279027-70-1 (methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride)

methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (4R)-4-amino- L-Proline methyl ester, hydrochloride (1:2)
- methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride
- (2s,4r)-methyl 4-aminopyrrolidine-2-carboxylate dihydrochloride
- methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate;dihydrochloride
- 1279027-70-1
- EN300-20172812
-
- インチ: 1S/C6H12N2O2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1
- InChIKey: GVLPHBKVTHNGGL-JBUOLDKXSA-N
- ほほえんだ: C([C@H]1NC[C@H](N)C1)(=O)OC.Cl
計算された属性
- せいみつぶんしりょう: 216.0432331g/mol
- どういたいしつりょう: 216.0432331g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20172812-5.0g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 5g |
$3812.0 | 2023-05-23 | |
Enamine | EN300-20172812-1.0g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 1g |
$1315.0 | 2023-05-23 | |
1PlusChem | 1P027Y6H-1g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 1g |
$1688.00 | 2023-12-25 | |
1PlusChem | 1P027Y6H-2.5g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 2.5g |
$3246.00 | 2023-12-25 | |
Enamine | EN300-20172812-0.05g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 0.05g |
$306.0 | 2023-09-16 | |
Enamine | EN300-20172812-0.1g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 0.1g |
$457.0 | 2023-09-16 | |
Enamine | EN300-20172812-0.25g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 0.25g |
$650.0 | 2023-09-16 | |
Enamine | EN300-20172812-10g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 10g |
$5652.0 | 2023-09-16 | |
1PlusChem | 1P027Y6H-250mg |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 250mg |
$866.00 | 2023-12-25 | |
Enamine | EN300-20172812-10.0g |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride |
1279027-70-1 | 95% | 10g |
$5652.0 | 2023-05-23 |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochlorideに関する追加情報
Introduction to Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate Dihydrochloride (CAS No 1279027-70-1)
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride, a compound with the CAS number 1279027-70-1, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound belongs to the pyrrolidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this molecule, denoted by the (2S,4R) configuration, plays a crucial role in its pharmacological properties and interactions with biological targets.
The< strong>methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride is synthesized through a series of carefully controlled chemical reactions that ensure the preservation of its stereochemical integrity. The dihydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical applications. This compound has garnered attention in recent years due to its potential role in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the development of drugs that target neurological disorders. Pyrrolidine derivatives have shown promise in this area due to their ability to interact with specific neurotransmitter receptors and enzymes. The< strong> CAS No 1279027-70-1 compound, with its unique stereochemical configuration, has been investigated for its potential as a precursor or intermediate in the synthesis of molecules that could modulate neural activity.
One of the most compelling aspects of methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride is its structural similarity to known bioactive molecules. This similarity suggests that it may possess similar pharmacological properties, making it a valuable candidate for further research. Studies have indicated that compounds with similar structures can exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The< strong> (2S,4R) configuration is particularly important as it can influence how the molecule interacts with biological targets at the molecular level.
The synthesis of< strong>methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride involves multiple steps, each requiring precise control to ensure high yield and purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advances in synthetic methodologies have made it possible to produce this compound in larger quantities and with greater consistency, which is essential for both preclinical and clinical studies.
Recent research has also explored the potential applications of this compound in drug discovery beyond neurological disorders. Its structural features make it a versatile building block for more complex molecules. By modifying its core structure or appending different functional groups, researchers can generate novel compounds with tailored pharmacological properties. This flexibility has made methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride a valuable asset in medicinal chemistry libraries.
The pharmacokinetic properties of methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride are another area of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted is crucial for determining its suitability as a drug candidate. Preliminary studies have suggested that this compound exhibits favorable pharmacokinetic profiles, which could make it an attractive option for further development.
In conclusion, methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride (CAS No 1279027-70-1) is a promising compound with significant potential in pharmaceutical research. Its unique stereochemistry and structural features make it a valuable candidate for further investigation into various therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in the development of novel drugs.
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